molecular formula C7H7Cl3Si B1580937 p-Tolyltrichlorosilane CAS No. 701-35-9

p-Tolyltrichlorosilane

Cat. No.: B1580937
CAS No.: 701-35-9
M. Wt: 225.6 g/mol
InChI Key: WOMUGKOOLXQCTQ-UHFFFAOYSA-N
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Description

p-Tolyltrichlorosilane: is an organosilicon compound with the chemical formula CH₃C₆H₄SiCl₃ . It is a derivative of toluene where the methyl group is substituted with a trichlorosilyl group. This compound is known for its utility in various chemical synthesis processes, particularly in the formation of self-assembled monolayers and as a precursor in the production of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyltrichlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:

CH3C6H4MgBr+SiCl4CH3C6H4SiCl3+MgBrCl\text{CH}_3\text{C}_6\text{H}_4\text{MgBr} + \text{SiCl}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SiCl}_3 + \text{MgBrCl} CH3​C6​H4​MgBr+SiCl4​→CH3​C6​H4​SiCl3​+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of p-tolylsilane . This method involves the reaction of p-tolylsilane with chlorine gas under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: p-Tolyltrichlorosilane reacts readily with water to form and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Polymerization: It can be used in the polymerization process to form polysiloxanes.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

    Polymerization: Catalysts such as acids or bases.

Major Products:

    Hydrolysis: p-Tolylsilanetriol.

    Substitution: p-Tolylalkoxysilanes or p-Tolylaminosilanes.

    Polymerization: Polysiloxanes

Scientific Research Applications

p-Tolyltrichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organosilicon compounds and as a precursor for the formation of self-assembled monolayers on surfaces.

    Biology: It is utilized in the modification of surfaces for biological assays and the creation of bio-compatible materials.

    Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.

    Industry: It is used in the production of silicone polymers, coatings, and adhesives .

Mechanism of Action

The primary mechanism of action of p-Tolyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is exploited in the formation of self-assembled monolayers and the modification of surface properties .

Comparison with Similar Compounds

    Phenyltrichlorosilane (C₆H₅SiCl₃): Similar in structure but with a phenyl group instead of a tolyl group.

    Methyltrichlorosilane (CH₃SiCl₃): Contains a methyl group instead of a tolyl group.

    Dichlorodimethylsilane (CH₃)₂SiCl₂): Contains two methyl groups and two chlorine atoms.

Uniqueness: p-Tolyltrichlorosilane is unique due to the presence of the tolyl group, which imparts different reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in applications requiring specific surface modifications and the formation of self-assembled monolayers .

Properties

IUPAC Name

trichloro-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUGKOOLXQCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061026
Record name Trichloro-p-tolylsilane
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Molecular Weight

225.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-35-9
Record name 1-Methyl-4-(trichlorosilyl)benzene
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Record name p-Tolyltrichlorosilane
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Record name Benzene, 1-methyl-4-(trichlorosilyl)-
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Record name Trichloro-p-tolylsilane
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Record name Trichloro-p-tolylsilane
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Record name P-TOLYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does p-Tolyltrichlorosilane interact with surfaces to form self-assembled monolayers (SAMs)?

A1: this compound exhibits a strong affinity for hydroxylated surfaces, such as glass or silicon dioxide. The trichlorosilane group (SiCl3) undergoes hydrolysis in the presence of surface moisture, forming silanol groups (Si-OH). These silanol groups then condense with surface hydroxyl groups, creating strong Si-O-Si covalent bonds. This process leads to the formation of a self-assembled monolayer (SAM) of PTCS molecules on the surface [, ]. The aromatic p-tolyl group (C6H4CH3) points outward from the surface, influencing the surface properties, such as wettability and adhesion.

Q2: How does the presence of a methyl group in this compound affect its SAM formation compared to Trichlorophenylsilane?

A2: Research suggests that the methyl group in PTCS influences the molecule's rotation during SAM formation []. This rotation affects the packing density and orientation of PTCS molecules within the monolayer compared to Trichlorophenylsilane, which lacks the methyl group. These differences can lead to variations in the properties of the resulting SAMs, including their stability, wettability, and ability to interact with other molecules.

Q3: Can this compound be used to modify the properties of optical waveguides?

A3: Yes, this compound has been successfully employed to create monolayers on the surface of optical waveguides []. These monolayers can be used to fine-tune the waveguide's properties, such as its refractive index, enabling enhanced sensitivity in waveguide-enhanced Raman spectroscopy (WERS). The ability to tailor waveguide properties through PTCS modification makes it a promising material for developing highly sensitive optical sensors and analytical devices.

Q4: How does the defect density in polysilanes affect their hole transport properties, and how does this relate to this compound?

A4: Research has shown that introducing silicon-based structural defects into polysilanes, such as those containing methylphenylsilane units, significantly impacts their hole drift mobility []. this compound can be used to introduce controlled amounts of silicon branching into the polysilane backbone during polymerization. By varying the concentration of this compound in the polymerization reaction, researchers can systematically study the relationship between defect density and charge transport properties in these materials, offering insights into their potential for electronic applications.

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